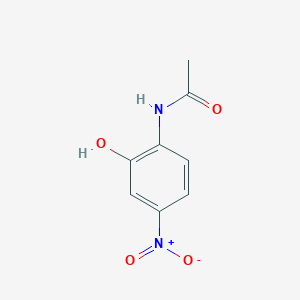
N-(2-羟基-4-硝基苯基)乙酰胺
概述
描述
“N-(2-Hydroxy-4-nitrophenyl)acetamide” is a compound with the molecular formula C8H8N2O4 . It is a derivative of acetamide, which is a type of amide .
Synthesis Analysis
The synthesis of “N-(2-Hydroxy-4-nitrophenyl)acetamide” involves the reaction of 4-hydroxyphenylacetamide with peroxynitrite anion (PN) and CO2 . This reaction forms free-radical products that are thought to be an important source of non-CYP450-mediated oxidative biotransformation of N-(4-hydroxyphenyl)acetamide (4-HPA; acetaminophen or paracetamol) and other xenobiotics .Molecular Structure Analysis
The molecular structure of “N-(2-Hydroxy-4-nitrophenyl)acetamide” has been determined by LC/HRMS and MS/MS . The NH group forms an intramolecular hydrogen bond to a nitro oxygen atom, and its OH group forms an intermolecular hydrogen bond to an amide oxygen atom, generating chains in the crystal .Physical And Chemical Properties Analysis
“N-(2-Hydroxy-4-nitrophenyl)acetamide” has a molecular weight of 196.16000, a density of 1.477g/cm3, a boiling point of 436.1ºC at 760 mmHg, and a melting point of 258-259 °C .科学研究应用
Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers
- Scientific Field: Chemical Biology
- Application Summary: This research focused on the incubation of Aminobacter aminovorans, Paenibacillus polymyxa, and Arthrobacter MPI764 with the microbial 2-benzoxazolinone (BOA)-degradation-product 2-acetamido-phenol, which led to the recently identified N-(2-hydroxy-5-nitrophenyl)acetamide .
- Methods of Application: The identification of the compounds was carried out by LC/HRMS and MS/MS .
- Results: The incubation of microorganisms with N-(2-hydroxy-5-nitrophenyl)acetamide led to its glucoside derivative as a prominent detoxification product .
Biological Potential of Indole Derivatives
- Scientific Field: Pharmaceutical Sciences
- Application Summary: Indole derivatives, which may include N-(2-Hydroxy-4-nitrophenyl)acetamide, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Methods of Application: The methods of application for these indole derivatives would depend on the specific biological activity being targeted .
- Results: The results of these applications would also depend on the specific biological activity being targeted .
Synthesis and Characterization of Fe(III)-Ion with N-(4-Hydroxyphenyl)acetamide
- Scientific Field: Inorganic Chemistry
- Application Summary: This research indicates the development of a complex between the molecule and Fe (III)-ion .
- Methods of Application: The methods of application for this research would depend on the specific process of synthesizing the complex .
- Results: The results of this application would also depend on the specific process of synthesizing the complex .
N-(4-Hydroxy-2-nitrophenyl)acetamide and Cellular Oxidants
- Scientific Field: Biochemistry
- Application Summary: The putative free-radical products of the peroxynitrite anion (PN)—CO2 reaction have long been thought to constitute an important source of non-CYP450-mediated oxidative biotransformation of N-(4-hydroxyphenyl)acetamide (4-HPA; acetaminophen or paracetamol) and other xenobiotics .
- Methods of Application: The methods of application for this research would depend on the specific process of studying the reactions of 4-HPA with cellular oxidants .
- Results: The results of this application would also depend on the specific process of studying the reactions of 4-HPA with cellular oxidants .
未来方向
属性
IUPAC Name |
N-(2-hydroxy-4-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-5(11)9-7-3-2-6(10(13)14)4-8(7)12/h2-4,12H,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVCUZJRBFEICS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395896 | |
| Record name | N-(2-Hydroxy-4-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Hydroxy-4-nitrophenyl)acetamide | |
CAS RN |
25351-89-7 | |
| Record name | N-(2-Hydroxy-4-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

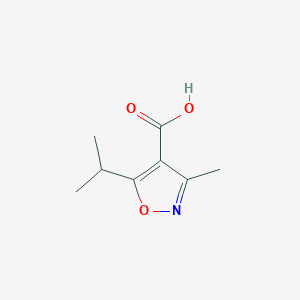


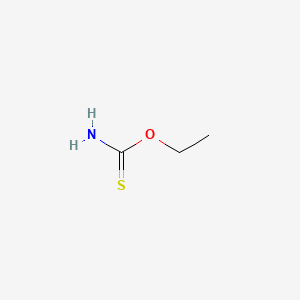
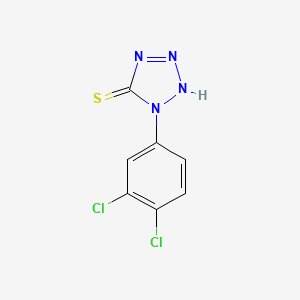
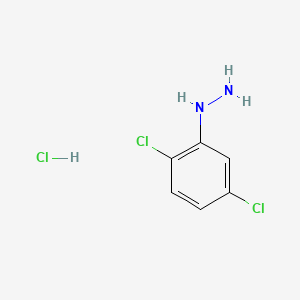
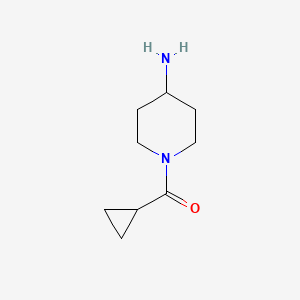
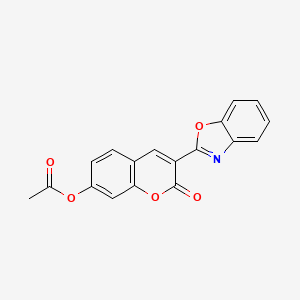
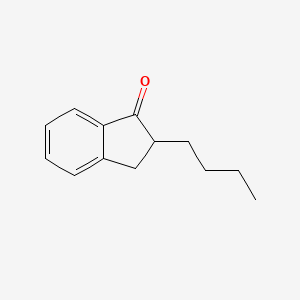
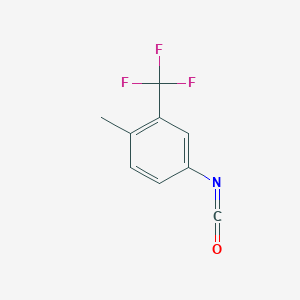

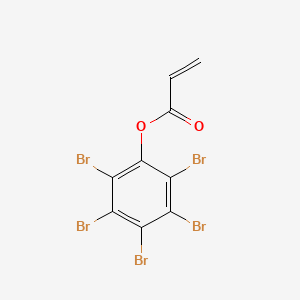
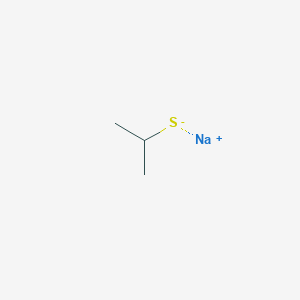
![2,2-Dichloro-1-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanone](/img/structure/B1587551.png)